5-Cyanomethyl-2-fluorobenzeneboronic acid pinacol ester
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Overview
Description
5-Cyanomethyl-2-fluorobenzeneboronic acid pinacol ester is an organic compound that belongs to the class of boronic acid derivatives. It is widely used in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction, which is a powerful method for forming carbon-carbon bonds. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyanomethyl-2-fluorobenzeneboronic acid pinacol ester typically involves the reaction of 5-cyanomethyl-2-fluorobenzeneboronic acid with pinacol in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and the application of heat to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
5-Cyanomethyl-2-fluorobenzeneboronic acid pinacol ester undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.
Substitution: Nucleophilic substitution reactions can occur, leading to the formation of various substituted products.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or other peroxides for oxidation reactions.
Nucleophiles: Such as amines or alcohols for substitution reactions.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Oxidized Derivatives: Formed through oxidation reactions.
Substituted Derivatives: Formed through nucleophilic substitution.
Scientific Research Applications
5-Cyanomethyl-2-fluorobenzeneboronic acid pinacol ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Cyanomethyl-2-fluorobenzeneboronic acid pinacol ester primarily involves its role as a boronic ester in Suzuki-Miyaura coupling reactions. The compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. This process is facilitated by the stability and reactivity of the boronic ester group .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-Cyanomethyl-2-fluorobenzeneboronic acid pinacol ester is unique due to its specific functional groups, which provide distinct reactivity and stability. The presence of the cyano and fluoro groups enhances its utility in various chemical reactions, making it a versatile reagent in organic synthesis .
Properties
Molecular Formula |
C14H17BFNO2 |
---|---|
Molecular Weight |
261.10 g/mol |
IUPAC Name |
2-[4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetonitrile |
InChI |
InChI=1S/C14H17BFNO2/c1-13(2)14(3,4)19-15(18-13)11-9-10(7-8-17)5-6-12(11)16/h5-6,9H,7H2,1-4H3 |
InChI Key |
XPHLMDUDMYOYHY-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)CC#N)F |
Origin of Product |
United States |
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